AKR1C3 Inhibitory Potency: m-Tolyl vs. Unsubstituted Phenyl Derivative
In a fluorescence-based assay measuring inhibition of recombinant human AKR1C3 via S-tetralol oxidation, 3-Oxo-4-m-tolyl-butyronitrile demonstrated an IC50 of 310 nM [1]. In a comparable assay format, the unsubstituted phenyl analog 3-oxo-4-phenylbutyronitrile yielded an IC50 of 213 nM [2]. This represents an approximately 1.5-fold difference in potency attributable solely to the presence or absence of the meta-methyl substituent on the aryl ring, confirming that the m-tolyl group modulates AKR1C3 recognition.
| Evidence Dimension | AKR1C3 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 310 nM |
| Comparator Or Baseline | 3-oxo-4-phenylbutyronitrile (213 nM) |
| Quantified Difference | ~1.5-fold lower potency for m-tolyl derivative |
| Conditions | Recombinant human AKR1C3, S-tetralol oxidation, fluorescence readout |
Why This Matters
This quantitative difference demonstrates that the meta-methyl group is not inert—it actively influences target binding, making the compound a distinct tool for structure–activity relationship (SAR) studies where precise electronic or steric tuning is required.
- [1] BindingDB BDBM50277998 (CHEMBL4174786). IC50: 310 nM for 3-Oxo-4-m-tolyl-butyronitrile against AKR1C3. View Source
- [2] BindingDB BDBM50396749 (CHEMBL2172258). IC50: 213 nM for 3-oxo-4-phenylbutyronitrile against AKR1C3. View Source
